2-Methyl-4-nitro-1-butene
Overview
Description
2-Methyl-4-nitro-1-butene is an organic compound with the molecular formula C5H9NO2 It is a nitroalkene, characterized by the presence of both a nitro group (-NO2) and an alkene group (C=C)
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-nitro-1-butene can be synthesized through several methods. One common approach involves the nitration of 2-methyl-1-butene. This reaction typically uses a mixture of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to avoid over-nitration and decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-nitro-1-butene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkanes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The alkene group can participate in electrophilic addition reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel are used in hydrogenation reactions.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Nitroalkanes.
Reduction: Amines.
Substitution: Vicinal dihalides (e.g., 1,2-dibromo-2-methylbutane).
Scientific Research Applications
2-Methyl-4-nitro-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitro-1-butene involves its reactivity with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with nucleophiles or electrophiles in biological systems. The alkene group can participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-butene: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1-butene: Similar structure but without the methyl group, affecting its steric and electronic properties.
2-Nitro-2-methylpropane: Contains a nitro group but differs in the position and structure of the alkene group.
Uniqueness
2-Methyl-4-nitro-1-butene is unique due to the combination of its nitro and alkene groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and research .
Properties
IUPAC Name |
2-methyl-4-nitrobut-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-5(2)3-4-6(7)8/h1,3-4H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOSBRAVLVVLMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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